N-(2-furylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine
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Overview
Description
[(FURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE is a heterocyclic compound that combines a furan ring and a pyridine ring through a methylene and ethylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(FURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE typically involves the reaction of furan-2-carbaldehyde with 2-(pyridin-2-yloxy)ethylamine under specific conditions. One common method includes:
Starting Materials: Furan-2-carbaldehyde and 2-(pyridin-2-yloxy)ethylamine.
Reaction Conditions: The reaction is carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like sodium borohydride to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[(FURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced using reagents like sodium borohydride to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
[(FURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(FURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
[(FURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE can be compared with other similar compounds, such as:
N-(Furan-2-ylmethyl)pyridin-2-amine: Similar structure but lacks the ethylamine linkage.
2-(Pyridin-2-ylmethyl)furan: Similar structure but lacks the amine group.
N-(Pyridin-2-ylmethyl)propan-2-amine: Similar structure but contains a propan-2-amine group instead of the furan ring.
Uniqueness
The uniqueness of [(FURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE lies in its combination of the furan and pyridine rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C12H14N2O2/c1-2-6-14-12(5-1)16-9-7-13-10-11-4-3-8-15-11/h1-6,8,13H,7,9-10H2 |
InChI Key |
RMGIKRSEGHAEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCCNCC2=CC=CO2 |
Origin of Product |
United States |
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